molecular formula C7H8ClN B1610578 4-(2-Chloroethyl)pyridine CAS No. 28148-48-3

4-(2-Chloroethyl)pyridine

Cat. No.: B1610578
CAS No.: 28148-48-3
M. Wt: 141.6 g/mol
InChI Key: DPXZCTJBRDTGFZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloroethyl group attached to the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Chloroethyl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 4-ethylpyridine using chlorine gas in the presence of a catalyst like iron(III) chloride. This process is carried out in a controlled environment to ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the chloroethyl group can lead to the formation of ethylpyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of ethylpyridine derivatives.

Scientific Research Applications

4-(2-Chloroethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    4-Ethylpyridine: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    2-Chloroethylpyridine: The chloroethyl group is attached to the second position, leading to different reactivity and applications.

    4-(2-Bromoethyl)pyridine: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.

Uniqueness: 4-(2-Chloroethyl)pyridine is unique due to the presence of the chloroethyl group at the fourth position of the pyridine ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

4-(2-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXZCTJBRDTGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499889
Record name 4-(2-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28148-48-3
Record name 4-(2-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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